Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
“Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a chemical compound with the molecular formula C11H15NO2S. It has an average mass of 225.307 Da and a monoisotopic mass of 225.082352 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been known to react with primary amines .Physical and Chemical Properties Analysis
This compound has a melting point of 114-116 °C and a boiling point of 407.5±45.0 °C (Predicted). Its density is predicted to be 1.235±0.06 g/cm3. It is usually stored in a dark place, under -20°C .Scientific Research Applications
Synthesis and Antibacterial Activity
Synthesis and Biological Activity : Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been used to synthesize various compounds with potential biological activities. For instance, it has been transformed into compounds like ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which were further treated to produce derivatives with antibacterial and antifungal activities. Some of these compounds also exhibited anti-inflammatory properties (Narayana, Ashalatha, Raj, & Kumari, 2006).
Chemical Transformations and Structural Analysis : The compound has been involved in chemical reactions leading to new structures. For instance, its reaction with primary amines in toluene under reflux conditions resulted in novel ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, with the structures confirmed by X-ray analysis (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
Pharmaceutical Applications
Hypnotic Activity : Ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, derived from this compound, has been used to synthesize various heterocyclic compounds with potential hypnotic activity. These derivatives have undergone preliminary pharmacological screening, indicating their relevance in the development of hypnotic drugs (Ghorab, Heiba, & El-gawish, 1995).
Anticancer Agents : A range of thiophene and benzothiophene derivatives synthesized using this compound have been evaluated as anticancer agents. The reactivity of these derivatives towards different chemical reagents was explored, leading to compounds with promising anti-cancer activity against various tumor cell lines (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Properties
IUPAC Name |
ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-3-15-12(14)10-8-6-7(2)4-5-9(8)16-11(10)13/h7H,3-6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOZAPSHCJNFRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(CC2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60977229 |
Source
|
Record name | Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6163-89-9 |
Source
|
Record name | Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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